3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6OS3/c23-14-3-1-12(2-4-14)11-31-22-29-28-21(33-22)27-19(30)18-17(24)15-5-6-16(26-20(15)32-18)13-7-9-25-10-8-13/h1-10H,11,24H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYHQFWHLGQZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-b]pyridine structure, followed by the introduction of the pyridine ring and the thiadiazole ring. The chlorophenyl group is then attached via a sulfanyl linkage, and finally, the amino group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used
Biological Activity
3-amino-N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Its unique structure, which includes multiple functional groups such as thiadiazole and thieno-pyridine rings, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is C17H15ClN4O2S2 with a molecular weight of approximately 383.9 g/mol. The structure features:
- Thiadiazole ring : Implicated in various biological activities.
- Chlorophenyl group : Enhances lipophilicity and biological interactions.
- Pyridinyl and thienyl groups : Contribute to its reactivity and binding capabilities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins by binding to their active sites. This interaction disrupts essential biological processes in pathogens or cancer cells. The mechanisms can include:
- Enzyme inhibition : Preventing substrate access or altering enzyme conformation.
- Receptor modulation : Acting as an agonist or antagonist in signal transduction pathways.
Antimicrobial Activity
Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves:
- Disruption of microbial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) indicates that modifications on the thiadiazole ring significantly enhance cytotoxicity.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.10 | Induction of apoptotic pathways |
| HepG2 | 5.36 | Inhibition of cell proliferation |
Other Biological Activities
Beyond antimicrobial and anticancer properties, the compound exhibits:
- Anti-inflammatory effects : Reducing cytokine production in inflammatory models.
- Anticonvulsant activity : Effective in animal models of epilepsy, showing promise for neurological applications.
Case Studies
- Anticancer Efficacy Study : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, confirming its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In vitro assays against common pathogens revealed that the compound effectively inhibited growth at low concentrations, suggesting its utility as a broad-spectrum antimicrobial agent .
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity yields of this compound?
Answer:
The synthesis requires multi-step organic reactions with careful optimization of:
- Temperature control : Maintain 60–80°C during coupling steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Reaction time : Extended durations (12–24 hrs) for thioether bond formation to ensure completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity .
Analytical validation : Use /-NMR for structural confirmation and LC-MS to verify purity (>95%) .
Advanced: How can structural ambiguities in the thieno[2,3-b]pyridine core be resolved?
Answer:
- X-ray crystallography : Resolve stereochemical uncertainties in the fused thieno-pyridine system (e.g., torsion angles, hydrogen bonding) .
- 2D NMR techniques : HSQC and HMBC correlations map - connectivity, distinguishing between regioisomers .
- IR spectroscopy : Confirm amide C=O stretching (1650–1700 cm) and pyridyl N-H vibrations (3300–3500 cm) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Molecular docking : Predict binding poses in target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
- Kinetic analysis : Measure enzyme inhibition constants () via Lineweaver-Burk plots under varied substrate concentrations .
- Cellular imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization in live cells .
Basic: How should researchers address contradictory bioactivity data across studies?
Answer:
- Purity verification : Re-analyze batches with LC-MS/HPLC to exclude impurities (>98% purity threshold) .
- Assay standardization : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times .
- Positive controls : Include reference compounds (e.g., imatinib for kinase assays) to calibrate experimental conditions .
Advanced: What structural modifications enhance SAR understanding?
Answer:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (NO) or donating (OCH) groups to assess electronic effects .
- Bioisosteric swaps : Substitute the thiadiazole ring with 1,2,4-triazole or oxadiazole to probe ring flexibility .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands to evaluate targeted protein degradation .
Advanced: What computational tools predict metabolic stability and degradation pathways?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and solubility .
- Degradation modeling : Gaussian-based DFT calculations identify susceptible bonds (e.g., amide hydrolysis under acidic conditions) .
- Metabolite identification : Simulate Phase I/II metabolism with Meteor (Lhasa Limited) .
Basic: How can stability under physiological conditions be assessed?
Answer:
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS over 72 hrs .
- Light/heat stress : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 48 hrs to assess photostability .
- Solubility profiling : Use shake-flask method in buffers (pH 1.2–6.8) with HPLC quantification .
Advanced: What strategies mitigate toxicity in preclinical development?
Answer:
- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac liability (IC < 10 µM risky) .
- Ames test : Assess mutagenicity in TA98/TA100 Salmonella strains with/without metabolic activation .
- In vivo tolerability : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biochemistry .
Advanced: How does this compound compare structurally to analogs with reported activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
